molecular formula C9H8N2O7 B2592930 (2-Methyl-4,6-dinitrophenoxy)acetic acid CAS No. 99459-56-0

(2-Methyl-4,6-dinitrophenoxy)acetic acid

Cat. No.: B2592930
CAS No.: 99459-56-0
M. Wt: 256.17
InChI Key: VCXFZNLPLWKKFI-UHFFFAOYSA-N
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Description

(2-Methyl-4,6-dinitrophenoxy)acetic acid is an organic compound with the molecular formula C9H8N2O7 It is characterized by the presence of a phenoxy group substituted with methyl and dinitro groups, and an acetic acid moiety

Scientific Research Applications

(2-Methyl-4,6-dinitrophenoxy)acetic acid has found applications in various fields of scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Safety and Hazards

The safety data sheet for a similar compound, 2-(3-Methyl-4-nitrophenyl)acetic acid, suggests avoiding contact with skin and eyes, and not to breathe in dust, fume, gas, mist, vapors, or spray . It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

Amino functionalized zirconium-based MOF named UiO-66-NH2 was synthesized and explored as a novel adsorbent for the fast removal of 2-methyl-4-chlorophenoxy acetic acid (MCPA) in aqueous solution . This suggests potential future directions in the development of novel adsorbents for similar compounds like “(2-Methyl-4,6-dinitrophenoxy)acetic acid”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4,6-dinitrophenoxy)acetic acid typically involves the nitration of 2-methylphenol followed by the introduction of the acetic acid moiety. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the dinitro derivative. The subsequent reaction with chloroacetic acid in the presence of a base, such as sodium hydroxide, leads to the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration step is carefully controlled to prevent over-nitration, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4,6-dinitrophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, directing incoming electrophiles to the ortho and para positions relative to the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The biological effects of (2-Methyl-4,6-dinitrophenoxy)acetic acid are primarily attributed to its ability to interfere with cellular processes. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in cells. Additionally, the compound can interact with cellular proteins and enzymes, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A well-known compound with similar nitro groups, used as a metabolic inhibitor.

    2,4,6-Trinitrophenol (Picric Acid): Another nitro-substituted phenol with explosive properties and applications in dye production.

    2-Methyl-4-nitrophenol: A related compound with a single nitro group, used in organic synthesis.

Uniqueness

(2-Methyl-4,6-dinitrophenoxy)acetic acid is unique due to the presence of both methyl and dinitro groups on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-methyl-4,6-dinitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O7/c1-5-2-6(10(14)15)3-7(11(16)17)9(5)18-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXFZNLPLWKKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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